molecular formula C8H18N2O3 B13135050 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol

2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol

Cat. No.: B13135050
M. Wt: 190.24 g/mol
InChI Key: MEFJCSDJLHOJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol is a chemical compound that features both hydroxymethyl and piperazine functional groups. Compounds with these functional groups are often used in various chemical and pharmaceutical applications due to their reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol typically involves the reaction of piperazine with formaldehyde and a suitable diol. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the reaction.

    Catalysts: Acidic or basic catalysts to promote the formation of the desired product.

    Solvents: Common solvents like water, ethanol, or other polar solvents.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates, allowing the compound to bind to specific sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)piperazine: Lacks the additional diol group.

    1,4-Bis(hydroxymethyl)piperazine: Contains two hydroxymethyl groups but no additional diol.

Uniqueness

2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol is unique due to the presence of both hydroxymethyl and diol groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

2-(hydroxymethyl)-2-piperazin-1-ylpropane-1,3-diol

InChI

InChI=1S/C8H18N2O3/c11-5-8(6-12,7-13)10-3-1-9-2-4-10/h9,11-13H,1-7H2

InChI Key

MEFJCSDJLHOJAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(CO)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.